molecular formula C16H12BrNO3S B11078102 4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1h)-one

4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1h)-one

Cat. No.: B11078102
M. Wt: 378.2 g/mol
InChI Key: HPJWKPHOWSZOJC-UHFFFAOYSA-N
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Description

    4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1H)-one: is a heterocyclic compound with an intriguing structure.

  • It contains a furo[3,4-c]pyridine ring fused to a thioether group and a ketone functionality.
  • The bromophenyl substituent adds further complexity to its chemical architecture.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include alkylating agents, nucleophiles, and oxidizing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: It serves as a building block for more complex molecules due to its unique structure.

      Biology: Researchers explore its potential as a bioactive compound, especially in drug discovery.

      Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.

      Industry: It may find use in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, its furo[3,4-c]pyridine scaffold sets it apart.
    • Researchers often compare it to related heterocycles to understand its uniqueness.

    Remember that this compound’s applications and properties are continually evolving, so staying up-to-date with the latest research is essential

    Properties

    Molecular Formula

    C16H12BrNO3S

    Molecular Weight

    378.2 g/mol

    IUPAC Name

    4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-furo[3,4-c]pyridin-3-one

    InChI

    InChI=1S/C16H12BrNO3S/c1-9-6-11-7-21-16(20)14(11)15(18-9)22-8-13(19)10-2-4-12(17)5-3-10/h2-6H,7-8H2,1H3

    InChI Key

    HPJWKPHOWSZOJC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)Br)C(=O)OC2

    Origin of Product

    United States

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